molecular formula C13H18N2O4 B602295 Felbamate Ethyl Impurity CAS No. 53054-24-3

Felbamate Ethyl Impurity

Cat. No.: B602295
CAS No.: 53054-24-3
M. Wt: 266.29 g/mol
InChI Key: OIPWNQULJSLGCJ-UHFFFAOYSA-N
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Description

Felbamate Ethyl Impurity is a degradation product of Felbamate, an anticonvulsant drug used primarily in the treatment of epilepsy. Felbamate itself is known for its efficacy in treating partial seizures and Lennox-Gastaut syndrome in children. The ethyl impurity is formed during the synthesis or degradation of Felbamate and is of interest due to its potential impact on the drug’s safety and efficacy.

Mechanism of Action

Target of Action

Felbamate primarily targets GABA A receptors and NMDA receptors , particularly isoforms containing the NR2B subunit . These receptors play a crucial role in the transmission of signals in the nervous system. GABA A receptors are inhibitory, while NMDA receptors are excitatory .

Mode of Action

Felbamate acts as a positive modulator of GABA A receptors and a blocker of NMDA receptors . By enhancing the inhibitory effects of GABA A receptors and blocking the excitatory effects of NMDA receptors, felbamate can suppress seizure activity . The exact mechanism by which felbamate exerts its anticonvulsant activity is still unknown .

Biochemical Pathways

Felbamate’s action on GABA A and NMDA receptors affects several biochemical pathways. It increases the seizure threshold and decreases seizure spread . The modulation of these receptors controls neuronal excitability and membrane stabilization .

Pharmacokinetics

Felbamate is rapidly absorbed after oral ingestion, with a bioavailability of >90% . Its volume of distribution is 0.7–0.91 L/kg, and plasma protein binding is 25% . Felbamate is metabolized in the liver by cytochrome P-450, followed by glucuronidation . Approximately half of the absorbed felbamate is excreted in the urine .

Result of Action

The primary result of felbamate’s action is the suppression of seizure activity. It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox-Gastaut syndrome in children .

Action Environment

The action of felbamate can be influenced by various environmental factors. For instance, the presence of other antiepileptic drugs can affect the pharmacokinetics of felbamate . Additionally, the drug’s efficacy and stability can be affected by factors such as the patient’s metabolic rate, liver function, and the presence of other medications .

Biochemical Analysis

Biochemical Properties

Felbamate Ethyl Impurity plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to inhibit the activity of the enzyme CYP2C19, which is involved in the metabolism of several medications . This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, this compound may interact with GABA receptors and NMDA receptors, similar to felbamate, influencing neurotransmission and neuronal excitability .

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of GABA receptors, leading to changes in inhibitory neurotransmission . This modulation can impact neuronal excitability and potentially alter the function of neural cells. Furthermore, this compound may affect the expression of genes involved in neurotransmitter synthesis and release, thereby influencing overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific biomolecules. It acts as an antagonist at the glycine recognition site of the NMDA receptor-ionophore complex, inhibiting NMDA receptor activity . This inhibition can reduce excitatory neurotransmission and prevent excessive neuronal firing. Additionally, this compound may positively modulate GABA receptors, enhancing inhibitory neurotransmission . These interactions contribute to its overall anticonvulsant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but it can degrade under specific stress conditions, such as alkaline environments . Long-term exposure to this compound in in vitro and in vivo studies has shown potential cytotoxic effects, including hepatotoxicity . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to increase the seizure threshold and decrease seizure spread . At higher doses, this compound can exhibit toxic effects, including liver toxicity and hematological abnormalities . These findings underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4 and CYP2E1 . The metabolism of this compound results in the formation of hydroxylated metabolites and other polar metabolites, some of which are glucuronides or sulfate esters . These metabolic pathways can influence the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It exhibits a high bioavailability and is rapidly absorbed after oral ingestion . The compound has a volume of distribution of 0.7–0.91 L/kg and plasma protein binding of 25% . These properties facilitate its distribution to different tissues, including the brain, where it can exert its pharmacological effects.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It is known to localize in the cytoplasm and may interact with intracellular receptors and enzymes . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . These subcellular localizations can impact its activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Felbamate Ethyl Impurity typically involves the degradation of Felbamate under specific conditions. One common method involves the hydrolysis of Felbamate in the presence of alkali, which leads to the formation of various degradation products, including the ethyl impurity . The reaction conditions often include the use of a Phenomenex C8 column and a mobile phase composed of ammonium formate and acetonitrile .

Industrial Production Methods

Industrial production of this compound is not typically a goal, as it is considered an impurity. understanding its formation is crucial for quality control in the pharmaceutical industry. The impurity can be isolated and characterized using techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .

Chemical Reactions Analysis

Types of Reactions

Felbamate Ethyl Impurity can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in the formation of simpler alcohols .

Scientific Research Applications

Felbamate Ethyl Impurity has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Felbamate Ethyl Impurity include other degradation products of Felbamate, such as:

Uniqueness

This compound is unique due to its specific formation pathway and its potential impact on the pharmacological properties of Felbamate. Unlike other impurities, it may have distinct interactions with molecular targets, making it a critical focus for quality control and safety assessments in pharmaceutical production .

Properties

CAS No.

53054-24-3

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-phenylbutyl] carbamate

InChI

InChI=1S/C13H18N2O4/c1-2-13(8-18-11(14)16,9-19-12(15)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,14,16)(H2,15,17)

InChI Key

OIPWNQULJSLGCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)N)(COC(=O)N)C1=CC=CC=C1

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Ethylfelbamate;  2-Ethyl-2-phenyl-1,3-propanediol Dicarbamate; 

Origin of Product

United States

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